molecular formula C7H10N2O B8581822 6-Methoxy-5-methylpyridin-2-amine

6-Methoxy-5-methylpyridin-2-amine

Cat. No.: B8581822
M. Wt: 138.17 g/mol
InChI Key: PBUWWHSNKXHGTD-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylpyridin-2-amine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-3-methylpyridine.

    Amination Reaction: The introduction of the amino group at the 6th position can be achieved through an amination reaction. This involves the use of reagents such as ammonia or amines under specific reaction conditions, often in the presence of a catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

    Substitution: The amino, methoxy, and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents for substitution reactions may include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Methoxy-5-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and overall reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: Similar in structure but lacks the methoxy group.

    2-Methoxy-3-methylpyridine: Similar but lacks the amino group.

    3-Methylpyridine: Lacks both the amino and methoxy groups.

Uniqueness

6-Methoxy-5-methylpyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-methoxy-5-methylpyridin-2-amine

InChI

InChI=1S/C7H10N2O/c1-5-3-4-6(8)9-7(5)10-2/h3-4H,1-2H3,(H2,8,9)

InChI Key

PBUWWHSNKXHGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10% solution of aqueous NaOH (40 mL) was added to a solution of N-(6-methoxy-5-methylpyridin-2-yl)acetamide (2.21 g, 12.3 mmol) in MeOH (160 mL) and the reaction mixture was heated at 90° C. for 3 d. After cooling to rt and concentration in vacuo to remove the MeOH the aqueous residue was combined with that from a previous batch derived from N-(6-methoxy-5-methylpyridin-2-yl)acetamide (2.21 g, 12.3 mmol). The aqueous phase was diluted with H2O (40 mL) and extracted with DCM (3×150 mL). The combined organic phases were washed with brine, dried (Na2SO4) and combined with a previous batch of crude 6-methoxy-5-methylpyridin-2-amine (266 mg). Concentration in vacuo yielded the title compound (3.30 g, 23.9 mmol).
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